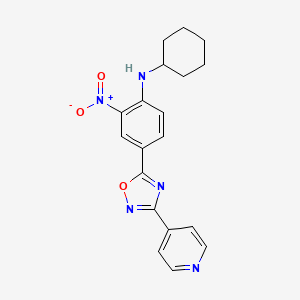
(E)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, commonly known as MMTT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMTT belongs to the class of thiazolidinones and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of MMTT is not fully understood, but it is believed to act through multiple pathways. MMTT has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also activates the Nrf2-ARE pathway, which is responsible for inducing antioxidant enzymes and protecting cells from oxidative stress.
Biochemical and physiological effects:
MMTT has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, MMTT has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
实验室实验的优点和局限性
One advantage of using MMTT in lab experiments is its ability to exhibit multiple biological activities, making it a potential candidate for the treatment of various diseases. Additionally, MMTT has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, one limitation of using MMTT is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on MMTT. One area of focus could be on its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, further studies could be conducted on its anticancer properties and potential use in cancer therapy. Furthermore, research could be conducted on the development of more efficient synthesis methods for MMTT and its derivatives.
合成方法
MMTT can be synthesized through a multistep process involving the reaction of 6-methyl-2-morpholinoquinoline-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain MMTT in a pure form.
科学研究应用
MMTT has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, MMTT has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
(5E)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-2-3-14-12(8-11)9-13(10-15-17(22)20-18(24)25-15)16(19-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHVMPRMOMHWFP-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)/C=C/4\C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)

